molecular formula C16H11ClN2O2 B2619558 5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 55042-89-2

5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2619558
CAS RN: 55042-89-2
M. Wt: 298.73
InChI Key: DUUFTTXEHSSHSJ-UHFFFAOYSA-N
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Description

The compound “5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid” belongs to a class of organic compounds known as furoic acids . These are organic compounds containing a furoic acid moiety, with a structure characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom .


Synthesis Analysis

While specific synthesis methods for “5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid” were not found, similar compounds have been synthesized in various ways. For instance, a compound “5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . The structure of a similar compound, “5-(2-Chlorophenyl)-2-furoic acid”, is available on ChemSpider .

properties

IUPAC Name

5-(2-chlorophenyl)-1-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-13-9-5-4-8-12(13)15-10-14(16(20)21)18-19(15)11-6-2-1-3-7-11/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUFTTXEHSSHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649020
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

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